molecular formula C15H19NO3 B14556979 4-(4-Methoxyphenyl)-1-propylpiperidine-2,6-dione CAS No. 62143-55-9

4-(4-Methoxyphenyl)-1-propylpiperidine-2,6-dione

Cat. No.: B14556979
CAS No.: 62143-55-9
M. Wt: 261.32 g/mol
InChI Key: UCOKNNPRDVDXPZ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1-propylpiperidine-2,6-dione is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a methoxyphenyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1-propylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method involves the reaction of p-anisaldehyde with acetone in the presence of a base to form 4-(4-Methoxyphenyl)-3-buten-2-one . This intermediate can then undergo further reactions to introduce the piperidine ring and the propyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1-propylpiperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl groups in the piperidine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carbonyl groups can yield alcohol derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)-1-propylpiperidine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1-propylpiperidine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-1-propylpiperidine-2,6-dione is unique due to its specific combination of functional groups and the piperidine ring, which confer distinct chemical and biological properties

Properties

CAS No.

62143-55-9

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-propylpiperidine-2,6-dione

InChI

InChI=1S/C15H19NO3/c1-3-8-16-14(17)9-12(10-15(16)18)11-4-6-13(19-2)7-5-11/h4-7,12H,3,8-10H2,1-2H3

InChI Key

UCOKNNPRDVDXPZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CC(CC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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